molecular formula C9H10FNO2 B1398591 4-Ethoxy-2-fluorobenzamide CAS No. 1206593-31-8

4-Ethoxy-2-fluorobenzamide

Cat. No. B1398591
M. Wt: 183.18 g/mol
InChI Key: ZSPVCLBFKSZFIP-UHFFFAOYSA-N
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Description

4-Ethoxy-2-fluorobenzamide is a chemical compound with the molecular formula C9H10FNO2 . It has a molecular weight of 183.18 g/mol . The IUPAC name for this compound is 4-ethoxy-2-fluorobenzamide .


Molecular Structure Analysis

The InChI code for 4-Ethoxy-2-fluorobenzamide is 1S/C9H10FNO2/c1-2-13-6-3-4-7 (9 (11)12)8 (10)5-6/h3-5H,2H2,1H3, (H2,11,12) . This compound has a complex structure with 13 heavy atoms . The canonical SMILES representation is CCOC1=CC (=C (C=C1)C (=O)N)F .


Physical And Chemical Properties Analysis

4-Ethoxy-2-fluorobenzamide has a XLogP3-AA value of 1.2, indicating its partition coefficient between octanol and water . It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass of the compound are both 183.06955672 g/mol . The topological polar surface area is 52.3 Ų .

Scientific Research Applications

  • Radiolabeled Antagonist for Neurotransmission Studies : 4-Ethoxy-2-fluorobenzamide derivatives, specifically [18F]4-(2′-methoxyphenyl)-1-[2′-[N-(2′′-pyridinyl)-p-fluorobenzamido]ethyl]-piperazine, have been utilized in PET (Positron Emission Tomography) studies to understand serotonergic neurotransmission (Plenevaux et al., 2000).

  • Charge Density Analysis in Molecular Crystals : Research on 4-fluorobenzamide has contributed to understanding the nature of intermolecular interactions in molecular crystals, particularly regarding the attraction and repulsion forces involved in Cl···F and F···F interactions (Hathwar & Row, 2011).

  • Development of Antibacterial Drugs : Studies have shown the potential of 2,6-difluorobenzamides, structurally similar to 4-Ethoxy-2-fluorobenzamide, as antibacterial agents. These compounds have shown effectiveness in interfering with bacterial cell division by inhibiting the FtsZ protein (Straniero et al., 2023).

  • Molecular Ordering Analysis : Fluorobenzamide compounds have been analyzed for their molecular ordering and intermolecular forces using quantum mechanics, contributing to the understanding of molecular dynamics in various substances (Ojha, 2005).

  • PET Imaging Probes for Alzheimer's Disease : Derivatives of fluorobenzamide have been evaluated as potential PET imaging probes for detecting β-amyloid plaques in Alzheimer's disease. These compounds have shown high affinity and selectivity, making them promising candidates for brain imaging (Cui et al., 2012).

  • Synthesis and Evaluation of Sigma Receptor Ligands for PET Imaging : Fluorobenzamides have been synthesized and characterized as sigma receptor ligands, showing high affinity and potential for use in PET imaging to study receptor distributions (Dence et al., 1997).

properties

IUPAC Name

4-ethoxy-2-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-2-13-6-3-4-7(9(11)12)8(10)5-6/h3-5H,2H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPVCLBFKSZFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2-fluorobenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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